molecular formula C18H19N3O3S B2566221 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide CAS No. 1797867-64-1

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide

Cat. No.: B2566221
CAS No.: 1797867-64-1
M. Wt: 357.43
InChI Key: INNUEZUSEUOABL-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring substituted with an oxan-4-yl (tetrahydropyran) group and a naphthalene sulfonamide moiety.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNUEZUSEUOABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is known to interfere with bacterial folate synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Modifications Biological Activity Synthesis Highlights Reference
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide Oxan-4-yl, naphthalene sulfonamide Not reported in provided evidence Likely via nucleophilic substitution or coupling
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b) Chlorobenzyl, trifluoromethylphenyl, ethanesulfonamide Antitumor and radio-sensitizing in breast cancer Alkylation of pyrazole intermediates (54.5% yield)
1,3,4-Thiadiazolyl derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine) Thiadiazole, nitroaryl, methyl substituents Antimicrobial (active against E. coli, C. albicans) Condensation with hydrazonoyl chlorides
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Chlorophenoxymethyl, ethylpyrazole sulfonamide Not explicitly reported Multi-step alkylation and sulfonylation

Key Findings and Distinctions

Biological Activity :

  • Compound 6b () exhibits potent antitumor activity, attributed to its trifluoromethylphenyl group, which enhances lipophilicity and target binding. The ethanesulfonamide moiety may contribute to solubility and pharmacokinetics .
  • The 1,3,4-thiadiazole derivatives () show selective antimicrobial activity, with electron-withdrawing nitro groups enhancing membrane penetration .
  • The absence of biological data for the target compound highlights a research gap; its naphthalene sulfonamide group may confer distinct target affinity compared to smaller aryl substituents.

Synthetic Strategies: The target compound likely shares synthetic pathways with 6b (alkylation of pyrazole intermediates) and N-[1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (multi-step sulfonylation) . Thiadiazole derivatives () employ condensation reactions with hydrazonoyl chlorides, a method distinct from sulfonamide-focused syntheses .

Structural Influences on Function: The oxan-4-yl group in the target compound may improve metabolic stability compared to chlorobenzyl (6b) or chlorophenoxy () groups, which are prone to oxidative degradation.

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a complex structure combining a naphthalene moiety with a sulfonamide group and a pyrazole ring. The oxan (tetrahydrofuran) substituent adds to its chemical diversity, which may influence its biological interactions.

Molecular Formula

The molecular formula of the compound is C15H16N2O2SC_{15}H_{16}N_2O_2S.

The precise mechanism of action for this compound remains under investigation. However, studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Targets

  • Fatty Acid Binding Protein 4 (FABP4) : Research indicates that naphthalene sulfonamide derivatives can inhibit FABP4, which is implicated in metabolic and inflammatory diseases .
  • Enzymatic Inhibition : The sulfonamide group suggests potential for inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes.

Antimicrobial Activity

Preliminary studies have shown that naphthalene sulfonamides exhibit antimicrobial properties against various bacterial strains. The structural components contribute to their effectiveness in disrupting bacterial cell processes.

Anticancer Properties

Compounds similar to this compound have been evaluated for anticancer activity. For instance, derivatives have demonstrated cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Study 1: FABP4 Inhibition

A recent study identified naphthalene sulfonamide derivatives as selective inhibitors of FABP4. The binding affinities were assessed using isothermal titration calorimetry, revealing that certain derivatives had comparable or superior binding to known inhibitors like BMS309403. This finding highlights the therapeutic potential of these compounds in treating metabolic disorders .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound's mechanism involved disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
FABP4 InhibitionSelective inhibitor with high binding affinity

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